molecular formula C11H12O2 B127885 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid CAS No. 4242-18-6

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Cat. No. B127885
CAS RN: 4242-18-6
M. Wt: 176.21 g/mol
InChI Key: GCFQXKYHWFWGSB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by a tetrahydronaphthalene core with a carboxylic acid functional group, which allows for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been explored in several studies. For instance, an enantioselective synthesis of a hydroxy derivative was achieved through a two-stage, three-step process starting from 7-methoxy tetralone. This process involved Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation . Another study reported the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for the synthesis of thiazolidinones and benzothiazepinones, showcasing the compound's utility in creating diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydronaphthalene derivatives has been characterized using various techniques such as GC-MS and NMR. X-ray diffraction studies have been employed to determine the crystal structures of some derivatives. The phenomenon of atropisomerism, a type of stereoisomerism resulting from restricted rotation about a bond, was observed in several thiazolidinone derivatives, with variable energy barriers for interconversion of atropisomers .

Chemical Reactions Analysis

The reactivity of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives has been explored in the context of synthesizing compounds with potential biological activities. For example, reactions with different aromatic aldehydes, phosphorous pentasulfide, ethyl bromoacetate, and hydrazine hydrate have been used to create a variety of functionalized derivatives, including pyridine, thioxopyridine, and pyrazolopyridine moieties . Additionally, the chemoselective synthesis of naphthalene-1-carboxamides and their derivatives has been achieved, which were further tested for anticoagulant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives are influenced by the substituents attached to the tetrahydronaphthalene core. The introduction of various functional groups can significantly alter properties such as solubility, melting point, and chemical reactivity. The antioxidant activity of some newly synthesized pyrazolopyridine derivatives was found to be higher than that of ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The anticoagulant screening of carboxamide derivatives revealed that amidines and tetrahydronaphthamides exhibited more significant activity compared to their aminoalkyl and naphthamide counterparts .

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, play a critical role in biorenewable chemical production due to their use as precursors for various industrial chemicals. Their inhibitory effect on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields has been documented. This inhibition is primarily due to the acids' impact on cell membrane integrity and internal pH, leading to decreased microbial robustness. Understanding these mechanisms is vital for engineering more resilient strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Advances in Liquid-Liquid Extraction (LLX) for Carboxylic Acids

The extraction of carboxylic acids from aqueous streams, crucial for producing bio-based plastics, has seen significant advancements in solvent development. Research has shifted towards more environmentally friendly solvents, such as ionic liquids, and the refinement of traditional amine-based systems. These developments aim to enhance the economic viability and environmental sustainability of carboxylic acid recovery processes, especially at low concentrations typical of fermentation-derived streams (Sprakel & Schuur, 2019).

Synthesis and Biological Activity of 1-Indanones

The synthesis of 1-indanones from carboxylic acids and their derivatives highlights the diverse biological activities these compounds can exhibit. 1-Indanones have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer agents. Additionally, they have applications in treating neurodegenerative diseases and as pesticides. This wide range of biological activities underscores the importance of carboxylic acids like 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in medicinal chemistry and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Tetrazole as a Carboxylic Acid Bioisostere

Tetrazole, acting as a bioisostere for the carboxylic acid group, offers an alternative in drug design to improve pharmacokinetic profiles and metabolic stability while reducing side effects. The substitution of carboxylic acids with tetrazole has been beneficial in developing new drugs with antitubercular, anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. This highlights the versatility of carboxylic acids and their derivatives in pharmaceutical applications, underscoring the scientific value of compounds like 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (Patowary, Deka, & Bharali, 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQXKYHWFWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286336
Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

CAS RN

4242-18-6
Record name 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
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Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Record name 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro
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Synthesis routes and methods I

Procedure details

10% w/w Palladium-on-carbon (10 g) was added to a solution of 1-naphthoic acid (33.4 g) in glacial acetic acid (150 ml) and the mixture hydrogenated at 345 kPa (50 psi) and 85° C. for 4 days. The warm mixture was filtered through a short column of Arbacel (trade mark) filter aid and the pad washed with glacial acetic acid (150 ml). Water (1.5 L) was added to the filtrate and the resulting precipitate filtered off and washed with water. The precipitate was dissolved in dichloromethane, the solution dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give an oil which was crystallised from ethyl acetate to give 1,2,3,4-tetrahydro-5-naphthoic acid (2.94 g) as a white solid (m.p. 148-150° C.).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10.0 9 (0.058 mol) of 1-naphthoic acid in 100 mL HOAc was treated with 0.5 g PtO2 and reduced at 29° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. The residue was recrystallized from EtOAc/hexane to give 6.84 g (67% yield) of the product. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
67%

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